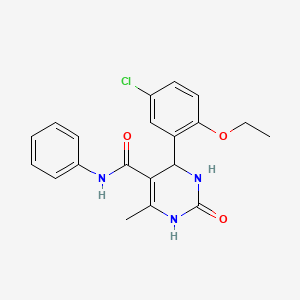![molecular formula C12H9ClN6OS2 B4239533 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4239533.png)
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide
Descripción general
Descripción
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide, also known as CTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTAT is a thiazole derivative that has been synthesized using a multi-step process.
Mecanismo De Acción
The exact mechanism of action of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is not yet fully understood. However, several studies have suggested that 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide may exert its effects by inhibiting the activity of specific enzymes or by modulating specific signaling pathways. For example, 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in regulating pH in various tissues. Additionally, 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of the NF-κB signaling pathway, which plays a critical role in regulating inflammation.
Biochemical and Physiological Effects:
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been shown to exert several biochemical and physiological effects. Several studies have reported that 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide can inhibit the activity of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been shown to modulate specific signaling pathways, such as the NF-κB signaling pathway. 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has also been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has several advantages and limitations for lab experiments. One of the advantages of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is its potential to inhibit the activity of specific enzymes, making it a useful tool for studying enzyme function. Additionally, 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been shown to exhibit several biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
Several future directions for the study of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide can be identified. One potential direction is to investigate the potential of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide as an anti-inflammatory agent in vivo. Additionally, further studies are needed to investigate the potential of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide as an anti-cancer and anti-bacterial agent. Furthermore, the exact mechanism of action of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide needs to be further elucidated to fully understand its potential applications. Finally, the potential toxicity of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide needs to be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been synthesized using a multi-step process and has been extensively studied for its potential applications as an anti-inflammatory agent, anti-cancer agent, and anti-bacterial agent. 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has several advantages and limitations for lab experiments, and several future directions for the study of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide can be identified. Further research is needed to fully understand the potential applications of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide and its mechanism of action.
Aplicaciones Científicas De Investigación
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported the potential of 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide as an anti-inflammatory agent, anti-cancer agent, and anti-bacterial agent. 2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide has also been investigated for its potential to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase.
Propiedades
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6OS2/c13-8-3-1-2-4-9(8)19-12(16-17-18-19)22-7-10(20)15-11-14-5-6-21-11/h1-6H,7H2,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXGQNFZGQVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239451.png)

![ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate](/img/structure/B4239468.png)
acetyl]amino}methyl)benzoate](/img/structure/B4239473.png)
![N-(3-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4239488.png)


![N-benzyl-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4239497.png)
![6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4239504.png)
![4-[(benzylsulfonyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4239509.png)
![N-cyclohexyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4239512.png)

![methyl 5-[(1-adamantylcarbonyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4239540.png)
![N-[4-(acetylamino)-2-chlorophenyl]cyclohexanecarboxamide](/img/structure/B4239543.png)